molecular formula C28H27NO7 B2755537 (Z)-2-(4-methoxybenzylidene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 2014409-48-2

(Z)-2-(4-methoxybenzylidene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No. B2755537
CAS RN: 2014409-48-2
M. Wt: 489.524
InChI Key: RHGRWUORRVCQFS-KSEXSDGBSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a benzofuro[7,6-e][1,3]oxazin-3(7H)-one core, methoxy groups, and a benzylidene group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve routes such as reductive amination and Hoffman Elimination .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds have a melting point around 84-88 °C .

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds with similar structures, such as benzoxazines, benzoxazinones, and related heterocycles, often focuses on their synthesis and the exploration of their chemical properties. For instance, studies have developed methods for synthesizing benzoxazine derivatives, which are known for their utility in creating polymers with excellent thermal and mechanical properties. The synthesis process often involves strategies like palladium-catalyzed reactions, ring-opening polymerizations, and other organic synthesis techniques designed to introduce or modify functional groups within the compound's structure. These methodologies are crucial for producing materials with specific desired properties, such as enhanced thermal stability or specific electronic characteristics (Pancrazzi et al., 2017).

Applications in Material Science

Compounds structurally related to "(Z)-2-(4-methoxybenzylidene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one" have been investigated for their applications in material science, particularly in the development of novel polymeric materials. The inherent structural features of benzoxazine-based compounds, such as ring tension and the presence of heteroatoms, lend these materials unique physical and chemical properties. These properties include high thermal resistance and mechanical strength, making them suitable for use in coatings, adhesives, and composites for advanced engineering applications. Furthermore, their potential for chemical modification allows for the design of materials with specific functionalities, such as electrical conductivity or biodegradability (Gabriele et al., 2006).

Biological and Ecological Research

Although the initial request excludes drug use and side effects, it's worth noting that related compounds have been subject to biological and ecological research. For example, benzoxazinones, which share a similar core structure, have been studied for their natural occurrence in plants and their roles as defensive chemicals against pests and pathogens. These studies provide insights into the ecological interactions between plants and their environment, highlighting the potential of such compounds in developing natural pesticide alternatives or studying plant resistance mechanisms (Macias et al., 2009).

Safety and Hazards

Without specific studies or data, the safety and hazards of this compound cannot be accurately determined .

properties

IUPAC Name

(2Z)-2-[(4-methoxyphenyl)methylidene]-8-[(3,4,5-trimethoxyphenyl)methyl]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO7/c1-31-19-7-5-17(6-8-19)11-23-26(30)20-9-10-22-21(27(20)36-23)15-29(16-35-22)14-18-12-24(32-2)28(34-4)25(13-18)33-3/h5-13H,14-16H2,1-4H3/b23-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGRWUORRVCQFS-KSEXSDGBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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